molecular formula C21H24N4O2S B2964115 2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 888445-79-2

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2964115
CAS RN: 888445-79-2
M. Wt: 396.51
InChI Key: KAVCZIDRLUCEPQ-UHFFFAOYSA-N
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Description

The compound “2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one” is a complex organic molecule. It contains several functional groups, including a piperidine ring, a pyrimidoindole moiety, and a sulfanyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The piperidine ring would provide some rigidity to the structure, while the pyrimidoindole moiety could potentially participate in pi stacking interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The piperidine ring could potentially undergo reactions at the nitrogen atom, while the sulfanyl group could be oxidized to a sulfonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the piperidine ring could make it more basic, while the sulfanyl group could make it more prone to oxidation .

Scientific Research Applications

Synthesis and Medicinal Utility A significant focus has been on the one-step, three-component synthesis processes that generate privileged medicinal scaffolds based on structures like 2-amino-3,5-dicyano-6-sulfanylpyridines and corresponding 1,4-dihydropyridines. These compounds have shown a manifold of medicinal utilities, including promising anti-inflammatory properties. The synthesis approach is notable for its efficiency, producing structurally diverse compounds through reactions involving aldehydes, thiols, and malononitrile. This method highlights the compound's versatility in drug discovery and development processes (Evdokimov et al., 2006).

Heterocyclic Chemistry and Biological Activities Research has also explored the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, showcasing a wide spectrum of biological activities. These activities include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant effects. The study presented a simple and efficient method for synthesizing these derivatives, offering excellent yields under both conventional and heterogeneous conditions. This research underscores the compound's potential as a backbone for developing new therapeutic agents with diverse biological activities (Bassyouni & Fathalla, 2013).

Anti-Helicobacter pylori Agents Another application involves the development of novel structures derived from similar compounds as potent and selective activities against the gastric pathogen Helicobacter pylori. This research identified compounds displaying low minimal inhibition concentration (MIC) values against various clinically relevant H. pylori strains, including those resistant to traditional treatments. The findings contribute to the search for new anti-H. pylori agents, emphasizing the compound's role in addressing antibiotic resistance challenges (Carcanague et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, it could interact with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to determine its properties and potential uses. This could involve experimental studies to determine its physical and chemical properties, as well as potentially biological studies to determine its activity against biological targets .

properties

IUPAC Name

2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c1-3-10-25-20(27)19-18(15-6-4-5-7-16(15)22-19)23-21(25)28-13-17(26)24-11-8-14(2)9-12-24/h3-7,14,22H,1,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAVCZIDRLUCEPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC=C)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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